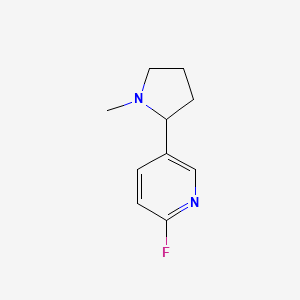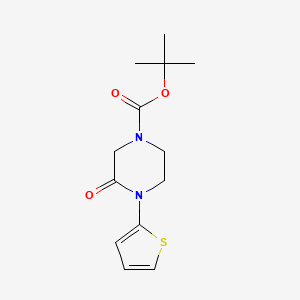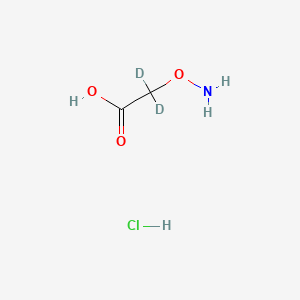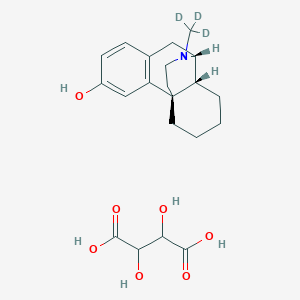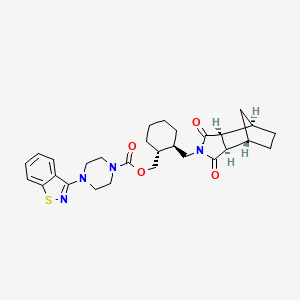
2-Chloro-4-fluoro-6-iodoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-fluoro-6-iodoaniline is an organic compound with the molecular formula C6H4ClFIN. It is a halogenated aniline derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to the benzene ring. This compound is a white to pale yellow crystalline solid and is used as an intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-6-iodoaniline typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Nitration and Reduction: The starting material, such as 4-chloronitrobenzene, undergoes nitration to introduce a nitro group, followed by reduction to form 4-chloroaniline.
Fluorination: The 4-chloroaniline is then subjected to fluorination using reagents like hydrogen fluoride or a fluorinating agent to introduce the fluorine atom.
Iodination: Finally, the fluorinated intermediate is iodinated using iodine or an iodinating agent to yield this compound.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-4-fluoro-6-iodoaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (chlorine, fluorine, and iodine) can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it back to the amine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride
Major Products:
Substituted Anilines: Products with different substituents replacing the halogen atoms.
Aromatic Amines: Products formed through coupling reactions with other aromatic compounds
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-fluoro-6-iodoaniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and protein tagging due to its ability to form stable derivatives.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 2-Chloro-4-fluoro-6-iodoaniline depends on its specific application. In biological systems, it can act as an enzyme inhibitor by binding to active sites and blocking substrate access. The presence of halogen atoms enhances its binding affinity and specificity. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the halogens, which affect the nucleophilicity and electrophilicity of the compound .
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-4-iodoaniline: Similar structure but lacks the chlorine atom.
4-Chloro-2-fluoroaniline: Similar structure but lacks the iodine atom.
2-Iodoaniline: Similar structure but lacks the chlorine and fluorine atoms
Uniqueness: 2-Chloro-4-fluoro-6-iodoaniline is unique due to the presence of three different halogen atoms, which impart distinct chemical properties. This combination allows for versatile reactivity and makes it a valuable intermediate in various synthetic applications .
Eigenschaften
Molekularformel |
C6H4ClFIN |
|---|---|
Molekulargewicht |
271.46 g/mol |
IUPAC-Name |
2-chloro-4-fluoro-6-iodoaniline |
InChI |
InChI=1S/C6H4ClFIN/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2 |
InChI-Schlüssel |
BDVKRKWZIHIBOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)N)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B13843686.png)
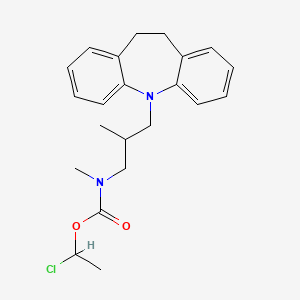
![ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate](/img/structure/B13843693.png)
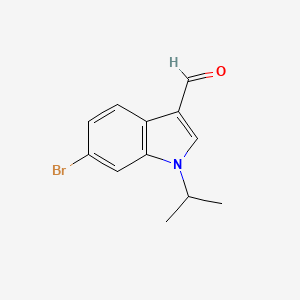
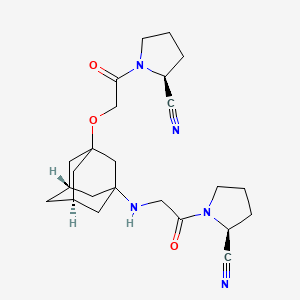
![(1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylic acid](/img/structure/B13843701.png)
![(8S,9R,10S,11S,13S,14R,16S,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13843707.png)
